2-Propynoic acid, 3-phenyl-, phenylmethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-phenyl-, phenylmethyl ester typically involves the esterification of cinnamic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-phenyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-Propynoic acid, 3-phenyl-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 3-phenyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cinnamic acid and benzyl alcohol, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Another ester of cinnamic acid, used in fragrances and flavors.
Ethyl cinnamate: Similar to methyl cinnamate, with slightly different physical properties.
Benzyl benzoate: An ester of benzoic acid, used in medicinal and industrial applications.
Uniqueness
2-Propynoic acid, 3-phenyl-, phenylmethyl ester is unique due to its specific ester linkage and the presence of both phenyl and benzyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
63888-21-1 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C16H12O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,13H2 |
InChI Key |
GORVLYAFPYWZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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